molecular formula C15H14N4O5 B12489022 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

Cat. No.: B12489022
M. Wt: 330.30 g/mol
InChI Key: RMJWAQYQWHUADQ-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is an organic compound with a complex structure characterized by multiple nitro groups and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of a benzamide precursor, followed by methylation and amination steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, altering the activity of target proteins. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-nitrophenyl isocyanate
  • (2-methyl-5-nitrophenyl)methanamine
  • Methyl-2-[(2-nitrophenyl) amino]-3-thiophenecarbonitrile

Uniqueness

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

2-(methylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

InChI

InChI=1S/C15H14N4O5/c1-9-3-4-11(19(23)24)8-14(9)17-15(20)12-7-10(18(21)22)5-6-13(12)16-2/h3-8,16H,1-2H3,(H,17,20)

InChI Key

RMJWAQYQWHUADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC

Origin of Product

United States

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